Cas no 1849285-02-4 (Cyclohexane, [[1-(chloromethyl)cyclopropyl]methyl]-)
![Cyclohexane, [[1-(chloromethyl)cyclopropyl]methyl]- structure](https://ja.kuujia.com/scimg/cas/1849285-02-4x500.png)
Cyclohexane, [[1-(chloromethyl)cyclopropyl]methyl]- 化学的及び物理的性質
名前と識別子
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- Cyclohexane, [[1-(chloromethyl)cyclopropyl]methyl]-
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- インチ: 1S/C11H19Cl/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h10H,1-9H2
- InChIKey: NKDNPXUEVVZXAN-UHFFFAOYSA-N
- ほほえんだ: C1(CC2(CCl)CC2)CCCCC1
Cyclohexane, [[1-(chloromethyl)cyclopropyl]methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-675302-10.0g |
{[1-(chloromethyl)cyclopropyl]methyl}cyclohexane |
1849285-02-4 | 10.0g |
$4729.0 | 2023-03-11 | ||
Enamine | EN300-675302-0.5g |
{[1-(chloromethyl)cyclopropyl]methyl}cyclohexane |
1849285-02-4 | 0.5g |
$1056.0 | 2023-03-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074135-1g |
{[1-(chloromethyl)cyclopropyl]methyl}cyclohexane |
1849285-02-4 | 95% | 1g |
¥5481.0 | 2023-03-19 | |
Enamine | EN300-675302-0.1g |
{[1-(chloromethyl)cyclopropyl]methyl}cyclohexane |
1849285-02-4 | 0.1g |
$968.0 | 2023-03-11 | ||
Enamine | EN300-675302-5.0g |
{[1-(chloromethyl)cyclopropyl]methyl}cyclohexane |
1849285-02-4 | 5.0g |
$3189.0 | 2023-03-11 | ||
Enamine | EN300-675302-2.5g |
{[1-(chloromethyl)cyclopropyl]methyl}cyclohexane |
1849285-02-4 | 2.5g |
$2155.0 | 2023-03-11 | ||
Enamine | EN300-675302-0.05g |
{[1-(chloromethyl)cyclopropyl]methyl}cyclohexane |
1849285-02-4 | 0.05g |
$924.0 | 2023-03-11 | ||
Enamine | EN300-675302-0.25g |
{[1-(chloromethyl)cyclopropyl]methyl}cyclohexane |
1849285-02-4 | 0.25g |
$1012.0 | 2023-03-11 | ||
Enamine | EN300-675302-1.0g |
{[1-(chloromethyl)cyclopropyl]methyl}cyclohexane |
1849285-02-4 | 1g |
$0.0 | 2023-06-07 |
Cyclohexane, [[1-(chloromethyl)cyclopropyl]methyl]- 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
Cyclohexane, [[1-(chloromethyl)cyclopropyl]methyl]-に関する追加情報
[[1-(chloromethyl)cyclopropyl]methyl]cyclohexane (CAS No. 1849285-02-4)
[[1-(chloromethyl)cyclopropyl]methyl]cyclohexane, also known by its CAS number 1849285-02-4, is a versatile organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its cyclohexane ring, which is substituted with a [[1-(chloromethyl)cyclopropyl]methyl] group. The combination of these structural elements provides this compound with distinctive chemical properties and potential applications in advanced materials and pharmaceutical research.
The molecular structure of [[1-(chloromethyl)cyclopropyl]methyl]cyclohexane consists of a cyclohexane ring, a six-membered saturated hydrocarbon ring, which serves as the core of the molecule. Attached to this ring is a [[1-(chloromethyl)cyclopropyl]methyl] group. This substituent introduces a chlorinated cyclopropane moiety, which is known for its unique electronic and steric properties. The presence of the chloromethyl group further enhances the compound's reactivity and functional versatility.
Recent studies have highlighted the potential of [[1-(chloromethyl)cyclopropyl]methyl]cyclohexane in the development of advanced materials. Researchers have explored its use as a precursor for synthesizing high-performance polymers and composites. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and addition reactions, makes it an attractive candidate for material synthesis. For instance, its chloromethyl group can act as a reactive site for introducing functional groups, enabling the creation of tailored materials with specific mechanical or electronic properties.
In addition to its role in materials science, [[1-(chloromethyl)cyclopropyl]methyl]cyclohexane has shown promise in pharmaceutical research. The cyclopropane ring is known to exhibit unique pharmacokinetic properties due to its strained geometry and reactivity. By incorporating this moiety into drug molecules, researchers aim to enhance drug efficacy and bioavailability. Recent studies have demonstrated that derivatives of this compound can serve as scaffolds for developing novel therapeutic agents targeting various diseases, including cancer and infectious disorders.
The synthesis of [[1-(chloromethyl)cyclopropyl]methyl]cyclohexane involves a multi-step process that typically begins with the preparation of the cyclopropane derivative. One common approach involves the reaction of chloromethylenecarbene with appropriate substrates to form the cyclopropane ring. Subsequent functionalization steps allow for the attachment of the cyclohexane moiety and other substituents. These synthetic methods are continuously being optimized to improve yield and purity, making the compound more accessible for large-scale applications.
From an environmental perspective, understanding the degradation pathways and ecological impact of [[1-(chloromethyl)cyclopropyl]methyl]cyclohexane is crucial for its sustainable use. Recent research has focused on assessing its biodegradability under various environmental conditions. Initial findings suggest that the compound undergoes slow degradation under aerobic conditions, with microbial activity playing a significant role in its transformation. These insights are essential for developing strategies to minimize environmental risks associated with its production and application.
In conclusion, [[1-(chloromethyl)cyclopropyl]methyl]cyclohexane (CAS No. 1849285-02-4) is a multifaceted organic compound with significant potential in materials science and pharmaceutical research. Its unique structure enables diverse chemical transformations, making it a valuable building block for developing advanced materials and therapeutic agents. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in modern chemistry.
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